7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one
Description
7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a heterocyclic compound featuring a triazolo[4,3-a]pyrimidinone core substituted at the 7-position with a pyrrolidine ring. Its molecular formula is C21H24FN7O2 (when part of a larger structure with additional substituents) and a molecular weight of 425.46 g/mol . The pyrrolidine substituent introduces a saturated five-membered ring, which enhances steric bulk and modulates electronic properties compared to aromatic substituents.
Properties
IUPAC Name |
7-pyrrolidin-1-yl-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c15-9-12-11-8-10-7(3-6-14(8)9)13-4-1-2-5-13/h3,6H,1-2,4-5H2,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJNOEVEALFAGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=NNC(=O)N3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with a pyrimidine derivative in the presence of a suitable catalyst. The reaction is often carried out in a polar solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
3.1. Solvent Effects
Chemical reactions involving 7-(Pyrrolidin-1-yl)- triazolo[4,3-a]pyrimidin-3(2H)-one often utilize organic solvents such as dichloromethane or ethanol. The choice of solvent can significantly influence the reaction yield and selectivity.
3.2. Catalysts
Catalysts like copper or palladium complexes are commonly used to facilitate reactions involving this compound. These catalysts can enhance reaction rates and improve product yields.
3.3. Reaction Conditions
Reactions are typically conducted under controlled conditions, including temperature and pressure, to prevent unwanted side reactions.
Biological Activity and Interaction Studies
The compound exhibits promising biological activities, particularly as an enzyme inhibitor. Its mechanism of action involves binding to specific active sites on target enzymes, thereby inhibiting their activity. This property positions the compound as a potential candidate for drug development aimed at treating various diseases.
Interaction Studies:
-
Enzyme Inhibition : The compound's ability to inhibit enzymes involved in metabolic pathways is a key area of research.
-
Biological Targets : Understanding interactions with biological targets is crucial for elucidating its therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with 7-(Pyrrolidin-1-yl)- triazolo[4,3-a]pyrimidin-3(2H)-one. These include:
Scientific Research Applications
Neurodegenerative Diseases
Recent studies have highlighted the potential of triazolopyrimidine derivatives, including 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one, in treating neurodegenerative diseases such as Alzheimer's disease. These compounds are believed to stabilize microtubules, which are critical for neuronal function. Experimental models have demonstrated that modifications at specific positions on the triazolopyrimidine structure can enhance their neuroprotective properties .
Anticancer Activity
Research has indicated that triazolopyrimidine derivatives exhibit anticancer properties by targeting microtubule dynamics. The compound's ability to interfere with microtubule stability suggests it may serve as a potential chemotherapeutic agent. A comprehensive study synthesized a series of triazolopyrimidines and evaluated their effects on cancer cell lines, revealing promising results in inhibiting cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies demonstrated effectiveness against various pathogenic bacteria and fungi. The mechanism involves disrupting cellular processes essential for microbial survival, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Recent research has focused on modifying different positions on the triazolo and pyrimidine rings to enhance pharmacological properties. A total of 68 congeners were synthesized and tested, leading to the identification of several candidates with improved activity profiles .
Case Study 1: Alzheimer's Disease Treatment
In a study involving transgenic mouse models for Alzheimer's disease, compounds similar to this compound were shown to penetrate the blood-brain barrier effectively. These compounds not only stabilized microtubules but also reduced tau pathology in neurons .
Case Study 2: Cancer Cell Line Testing
A series of triazolopyrimidine derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that specific modifications at the C6 and C7 positions significantly increased cytotoxicity compared to the parent compound .
Mechanism of Action
The mechanism of action of 7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anticancer effects. Additionally, the compound’s anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position substitution on the triazolo[4,3-a]pyrimidinone core critically influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Pyrrolidine vs.
- Aromatic vs. Aliphatic Substituents: Aromatic groups like 4-fluoroanilino (in ) enhance planarity and π-π interactions, whereas pyrrolidine provides conformational flexibility and moderate lipophilicity .
Core Structure Modifications
Variations in the fused heterocyclic core significantly alter reactivity and bioactivity:
Key Observations :
- Ring Fusion Position : The 4,3-a fusion in the target compound preserves a planar pyrimidine ring, favoring interactions with flat binding pockets, whereas 1,5-a fusion (as in ) introduces steric asymmetry .
- Saturation : Saturated cores (e.g., tetrahydro derivatives in ) improve aqueous solubility but reduce π-stacking capability.
Biological Activity
7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃N₅O. Its structure includes a pyrrolidine ring linked to a triazolo-pyrimidine moiety, which is crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing the triazolo-pyrimidine framework exhibit significant antitumor properties. For instance, a series of triazolo-pyrimidines were assessed for their ability to inhibit cancer cell proliferation. The results showed that certain derivatives had IC50 values in the low micromolar range against various cancer cell lines, suggesting a promising avenue for anticancer drug development .
Immunomodulatory Effects
Another area of interest is the immunomodulatory effects of this compound. It has been shown to inhibit the PD-1/PD-L1 interaction, a critical pathway in immune evasion by tumors. In vitro assays demonstrated that this compound significantly increased interferon-gamma production in T cells co-cultured with PD-L1 expressing cells . This suggests potential applications in immunotherapy.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it was found to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a vital role in cellular stress responses and inflammation. This inhibition could lead to therapeutic applications in conditions characterized by excessive inflammation .
The biological mechanisms underlying the activity of this compound involve several pathways:
- Inhibition of Tumor Growth : By interfering with signaling pathways involved in cell proliferation and survival.
- Modulation of Immune Responses : By blocking key interactions between immune checkpoints such as PD-1 and PD-L1.
- Anti-inflammatory Effects : Through inhibition of MAPK pathways which are often upregulated in inflammatory diseases.
Study 1: Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that derivatives of triazolo-pyrimidines exhibited potent cytotoxicity. The compound displayed an IC50 value of approximately 85 nM against HepG2 liver cancer cells, indicating strong potential as an anticancer agent .
Study 2: Immunotherapy Applications
In a co-culture system involving T cells and PD-L1 expressing tumor cells, treatment with this compound resulted in a significant increase in T cell activation markers and cytokine production compared to controls . This underscores its potential role in enhancing anti-tumor immunity.
Data Summary
| Biological Activity | IC50 Value (nM) | Target |
|---|---|---|
| Antitumor Activity | 85 | HepG2 Liver Cancer Cells |
| PD-1/PD-L1 Interaction Inhibition | 92.3 | Immune Checkpoint |
| p38 MAPK Inhibition | Not specified | Inflammatory Pathways |
Q & A
Q. Key considerations :
- Use anhydrous DMF to prevent hydrolysis.
- Optimize reflux duration (e.g., 24 hours) for cyclization efficiency.
- Purify via recrystallization (DMF/i-propanol) to isolate the target compound .
How can non-aqueous potentiometric titration be validated for quantifying this compound?
Level: Basic
Methodology:
Potentiometric titration in non-aqueous media is suitable due to the compound’s basic nitrogen-containing heterocycles. Validation steps include:
Linearity : Test across concentrations (e.g., 80–120% of target) to ensure a correlation coefficient (R²) ≥ 0.92.
Accuracy : Perform recovery studies (spiked samples) with acceptable recovery rates (98–102%).
Precision : Assess repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2% .
Q. Example parameters :
| Parameter | Requirement | Result (Example) |
|---|---|---|
| Linearity (R²) | ≥ 0.99 | 0.9995 |
| Recovery (%) | 98–102 | 100.3 |
| Precision (RSD%) | ≤ 2 | 1.2 |
What pharmacological targets are associated with triazolo-pyrimidine derivatives, and how can binding affinity be assessed?
Level: Advanced
Methodology :
Triazolo-pyrimidines are explored as P2X7 receptor antagonists or anticonvulsants. To study binding:
Computational docking : Use AutoDock Vina to predict ligand-receptor interactions.
- Generate grid maps around the receptor’s active site.
- Apply Lamarckian genetic algorithm for conformational sampling .
In vitro assays :
Q. Data interpretation :
- Compare docking scores (e.g., binding energy ≤ -8 kcal/mol) with experimental IC50 values.
- Resolve discrepancies (e.g., poor in vitro activity despite strong docking scores) by assessing solubility or metabolic stability .
How can structural characterization be performed for this compound?
Level: Basic
Methodology :
X-ray crystallography : Obtain single crystals via slow evaporation (DMF/i-propanol). Use CCDC deposition (e.g., CCDC 1876881) for bond-length/angle validation .
NMR spectroscopy :
Q. Table: Key NMR signals (example) :
| Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Pyrrolidine | 1.8–2.2 (m) | 25–45 |
| Triazole | 8.1–8.5 (s) | 145–150 |
| Pyrimidinone carbonyl | – | 165 |
How to address contradictions in bioactivity data between computational and experimental results?
Level: Advanced
Methodology :
Solubility assessment : Measure solubility in DMSO and PBS (pH 7.4) to rule out false negatives due to poor dissolution.
Metabolic stability : Perform liver microsome assays to identify rapid degradation.
Off-target screening : Use panels (e.g., CEREP) to detect unintended receptor interactions .
Case example :
If docking predicts P2X7 affinity but in vitro assays show weak activity:
- Step 1 : Confirm compound integrity via LC-MS.
- Step 2 : Test in alternative cell lines (e.g., HEK293-P2X7).
- Step 3 : Modify substituents (e.g., replace pyrrolidine with piperidine) to enhance binding .
What strategies improve reaction yields during synthesis?
Level: Advanced
Methodology :
Catalyst screening : Test bases (e.g., DBU, K₂CO₃) to accelerate cyclization.
Microwave-assisted synthesis : Reduce reaction time (e.g., from 24 hours to 30 minutes) while maintaining yield .
Solvent optimization : Replace DMF with DMAc or NMP for better solubility .
Q. Table: Yield optimization example :
| Condition | Yield (%) |
|---|---|
| Conventional reflux | 65 |
| Microwave (100°C, 30 min) | 85 |
| DMAc solvent | 78 |
How to design structure-activity relationship (SAR) studies for derivatives?
Level: Advanced
Methodology :
Core modifications :
- Vary substituents at position 7 (e.g., alkyl, aryl, heteroaryl).
- Replace pyrrolidine with other amines (e.g., piperidine, morpholine).
Bioisosteric replacement : Substitute triazole with imidazole or tetrazole.
In silico screening : Use QSAR models to prioritize derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
